5-Methyl-2-{[(3-nitrophenyl)carbonyl]amino}benzoic acid
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Overview
Description
5-Methyl-2-{[(3-nitrophenyl)carbonyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group at the 5-position, a nitrophenyl carbonyl group at the 2-position, and an amino group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-{[(3-nitrophenyl)carbonyl]amino}benzoic acid typically involves a multi-step process. One common method includes the nitration of 5-methyl-2-aminobenzoic acid to introduce the nitro group, followed by acylation to attach the carbonyl group. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and temperatures ranging from 0°C to 50°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-{[(3-nitrophenyl)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride), and solvents like dichloromethane.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as a solvent, and temperatures ranging from 50°C to 100°C.
Major Products Formed
Oxidation: 5-Methyl-2-{[(3-aminophenyl)carbonyl]amino}benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 5-Methyl-2-aminobenzoic acid and 3-nitrobenzoic acid.
Scientific Research Applications
5-Methyl-2-{[(3-nitrophenyl)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-{[(3-nitrophenyl)carbonyl]amino}benzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The nitrophenyl carbonyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-aminobenzoic acid: Lacks the nitrophenyl carbonyl group, resulting in different chemical reactivity and biological activity.
3-Nitrobenzoic acid: Lacks the amino and methyl groups, leading to distinct chemical properties and applications.
5-Methyl-2-{[(3-aminophenyl)carbonyl]amino}benzoic acid:
Uniqueness
5-Methyl-2-{[(3-nitrophenyl)carbonyl]amino}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-9-5-6-13(12(7-9)15(19)20)16-14(18)10-3-2-4-11(8-10)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZVENZGENEWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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